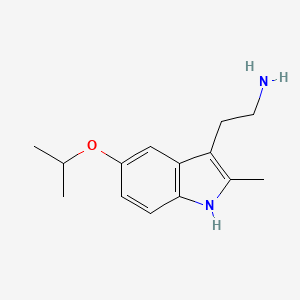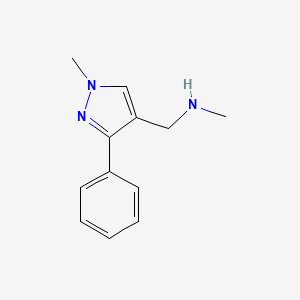![molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-オキサジアゾール-3-イルメチル)ピペリジン-3-イル]メタンアミン二塩酸塩 CAS No. 1803566-58-6](/img/structure/B1461855.png)
[1-(1,2,4-オキサジアゾール-3-イルメチル)ピペリジン-3-イル]メタンアミン二塩酸塩
説明
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬と開発
1,2,4-オキサジアゾール部分は、医薬品化学における重要なファーマコフォアです。それは幅広い生物活性を示し、創薬のための優れた候補となっています。1,2,4-オキサジアゾールの誘導体は、酵素阻害剤としての可能性が探求されており、新たな治療薬の開発につながる可能性があります .
抗癌研究
1,2,4-オキサジアゾール環を含む化合物は、その抗癌特性について研究されてきました。それらは、テロメラーゼ活性や癌細胞増殖に不可欠なさまざまな酵素など、特定の癌の生物学的標的を阻害することが知られています。これは、それらを新規抗癌剤の設計に役立ちます .
農業への応用
1,2,4-オキサジアゾールの誘導体は、幅広い農業生物活性を示しています。それらは、化学農薬としての有効性を評価するために合成されており、食料安全保障に対する深刻な脅威である植物病害虫に対して有望な結果を示しています .
抗菌活性
研究により、1,2,4-オキサジアゾール誘導体は、さまざまな細菌株に対して強い抗菌効果を示す可能性があることが示されています。これには、イネに影響を与える黄単胞子菌などの病原菌が含まれ、これらの化合物が新規抗菌剤に開発される可能性を示唆しています .
抗真菌および線虫駆除活性
抗菌特性に加えて、特定の1,2,4-オキサジアゾール誘導体は、中等度の抗真菌および線虫駆除活性を示しています。これは、農業における真菌感染症および線虫の寄生虫の治療法の開発におけるそれらの使用を提案しています .
分子ドッキングとSAR研究
1,2,4-オキサジアゾール誘導体は、分子ドッキングおよび構造活性相関(SAR)研究にも使用されます。これらの研究は、化合物とその生物学的標的との相互作用を理解するのに役立ちます。これは、合理的な創薬にとって不可欠です .
作用機序
Target of Action
Oxadiazoles and piperidines are found in a variety of bioactive compounds and drugs, suggesting that they may interact with multiple targets . .
Mode of Action
The mode of action of “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” would depend on its specific targets. Oxadiazoles and piperidines can have diverse modes of action depending on their structure and the context in which they are used .
生化学分析
Biochemical Properties
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells .
Cellular Effects
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit signaling pathways, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the synthesis of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction highlights the compound’s potential to regulate metabolic processes and its importance in biochemical research .
Transport and Distribution
The transport and distribution of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its effects on different biological systems .
Subcellular Localization
The subcellular localization of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
特性
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJRPTSQSJDOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)

![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)




![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)

